molecular formula C24H24N2O B2838890 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034358-48-8

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2838890
CAS No.: 2034358-48-8
M. Wt: 356.469
InChI Key: DQUUMPGFUOQWDW-UHFFFAOYSA-N
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Description

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that features a combination of isoquinoline, pyrrolidine, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor such as 3,4-dihydroisoquinoline, which can be synthesized via Pictet-Spengler reaction.

    Attachment of the Pyrrolidine Ring: This can be achieved through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the isoquinoline structure.

    Coupling with Naphthalene: The final step involves the coupling of the naphthalene moiety to the intermediate compound, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyrrolidine rings.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalene moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in research to study biological pathways and interactions.

Industry

    Material Science: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isoquinoline and pyrrolidine rings can interact with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(phenyl)methanone
  • (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(benzyl)methanone

Uniqueness

The presence of the naphthalene moiety in (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone distinguishes it from similar compounds, potentially offering unique electronic and steric properties that can influence its reactivity and interactions in biological systems.

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2OC_{23}H_{24}N_{2}O, with a molecular weight of approximately 360.45 g/mol. The structure incorporates a dihydroisoquinoline moiety linked to a pyrrolidine and a naphthalene ring, which contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Studies suggest that the compound may act as an inhibitor of certain enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and monoamine oxidase (MAO). These interactions can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

In Vitro Studies

Research has demonstrated that derivatives of the dihydroisoquinoline structure exhibit significant inhibitory effects on AChE. For instance, compounds similar to our target have shown IC50 values ranging from 0.28 µM to 0.91 µM against human AChE and MAO-B, indicating potent enzyme inhibition .

In vitro cytotoxicity studies reveal that at concentrations below 12.5 µM, these compounds do not exhibit toxicity towards neuronal cell lines (e.g., PC12 cells), suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds:

  • Alzheimer's Disease Treatment : A study focusing on hybrid compounds combining the dihydroisoquinoline core with dithiocarbamate moieties showed promising results in inhibiting both AChE and MAOs. The most effective compound demonstrated the ability to cross the blood-brain barrier (BBB) and exhibited no acute toxicity in vivo .
  • Antioxidant Properties : Compounds derived from similar structures have been reported to possess antioxidant properties, which can help mitigate oxidative stress associated with neurodegenerative diseases .
  • Antitumor Activity : Some derivatives have also shown potential in antitumor assays, suggesting that the compound could be explored for cancer therapeutics as well .

Data Summary Table

Property Value
Molecular FormulaC23H24N2OC_{23}H_{24}N_{2}O
Molecular Weight360.45 g/mol
AChE Inhibition IC500.28 µM
MAO-B Inhibition IC500.91 µM
Cytotoxicity (PC12 Cells)Non-toxic at < 12.5 µM
BBB PenetrationYes

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c27-24(23-11-5-9-19-7-3-4-10-22(19)23)26-15-13-21(17-26)25-14-12-18-6-1-2-8-20(18)16-25/h1-11,21H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUUMPGFUOQWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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